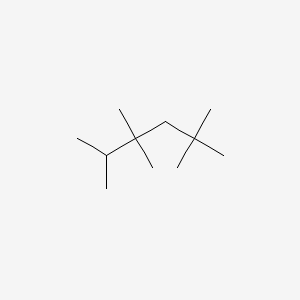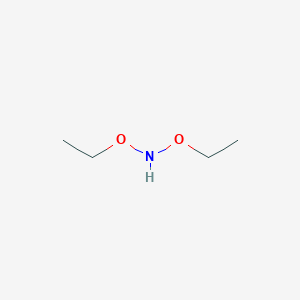![molecular formula C11H11IS3 B14619913 (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide CAS No. 59103-36-5](/img/structure/B14619913.png)
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dithiolylidene core, which is a sulfur-containing heterocycle, and is often studied for its electronic and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide typically involves the reaction of 4-methylphenyl-substituted dithiolium salts with methyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide is studied for its electronic properties and potential use in organic electronics. Its unique structure allows for interesting reactivity patterns, making it a valuable compound for synthetic chemists.
Biology and Medicine
Although specific biological applications are not well-documented, compounds with similar structures have been investigated for their potential as antimicrobial agents and enzyme inhibitors. Further research could reveal similar uses for this compound.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in certain chemical reactions. Its unique electronic properties might also make it useful in the development of new materials.
Wirkmechanismus
The mechanism by which (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide exerts its effects is primarily through its ability to participate in electron transfer reactions. The dithiolylidene core can stabilize various oxidation states, making it a versatile compound in redox chemistry. Molecular targets and pathways would depend on the specific application, but generally involve interactions with electron-rich or electron-deficient species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzylidene dithiolium salts
- Phenyl-substituted dithiolium compounds
- Sulfonium iodides with different alkyl or aryl groups
Uniqueness
What sets (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide apart from similar compounds is its specific substitution pattern and the presence of the methyl group on the phenyl ring. This structural uniqueness can influence its reactivity and electronic properties, making it a compound of interest for further study.
Eigenschaften
CAS-Nummer |
59103-36-5 |
|---|---|
Molekularformel |
C11H11IS3 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C11H11S3.HI/c1-8-3-5-9(6-4-8)10-7-13-11(12-2)14-10;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LOQBBRFNJOGMGW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C[S+]=C(S2)SC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


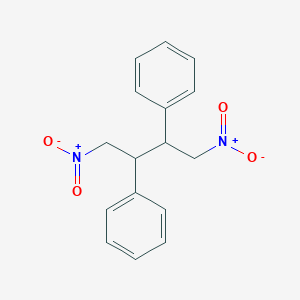
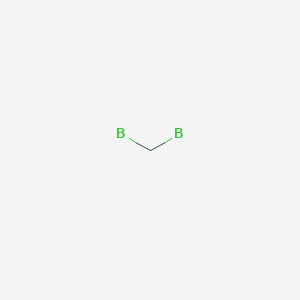
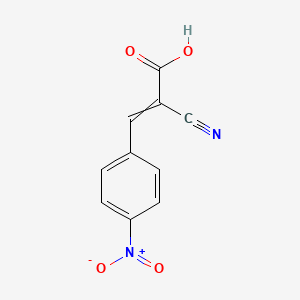

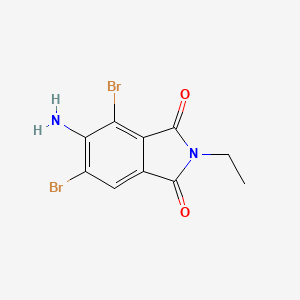



![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)

